5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol
Description
5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a trifluoromethoxy group attached to a phenol ring
Properties
IUPAC Name |
3-(trifluoromethoxy)-5-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-3-1-8(2-4-10)9-5-11(21)7-12(6-9)22-14(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROXQDULXXWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686693 | |
| Record name | 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-28-4 | |
| Record name | 5-(Trifluoromethoxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The trifluoromethyl groups can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while reduction of the trifluoromethyl groups yields hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl groups are known to improve the bioavailability and metabolic stability of drug molecules, making this compound a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Trifluoromethylbenzene: A simpler compound with a single trifluoromethyl group attached to a benzene ring.
Trifluoromethoxybenzene: Contains a trifluoromethoxy group attached to a benzene ring.
Trifluoromethylphenol: Similar to the compound but lacks the trifluoromethoxy group.
Uniqueness: 5-(4-Trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to its simpler counterparts .
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